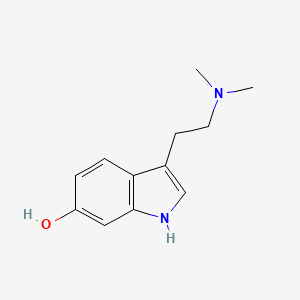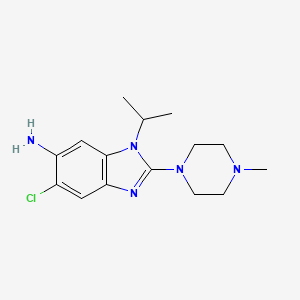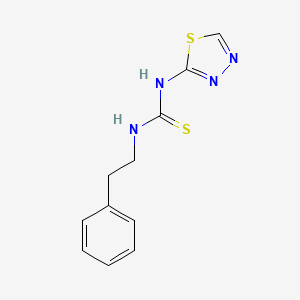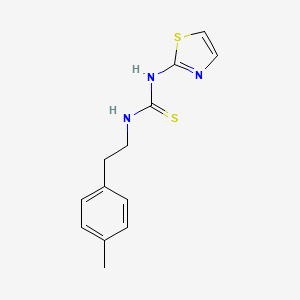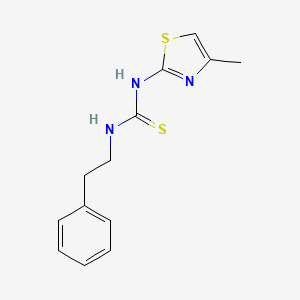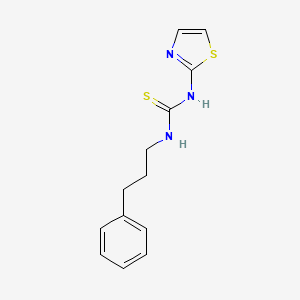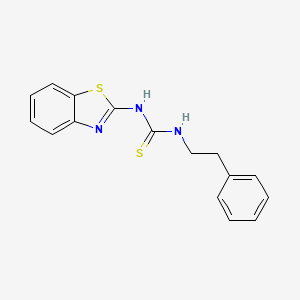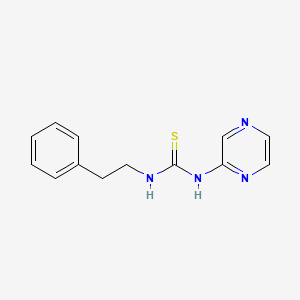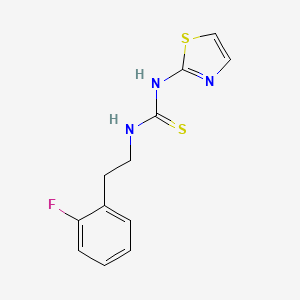
Thiourea, N-(4-ethyl-2-thiazolyl)-N'-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PT-315 is a platinum-based compound that has garnered significant interest in various fields of scientific research. Platinum compounds are well-known for their applications in catalysis, medicine, and materials science due to their unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of PT-315 typically involves the use of platinum precursors and organic ligands. One common method is the metal-organic chemical deposition technique, which allows for the deposition of platinum nanoparticles onto various support materials. This method involves moderate temperatures and an inert gas supply, resulting in well-dispersed platinum nanoparticles . Industrial production methods often utilize impregnation techniques to achieve high dispersion and optimal physical structure of the platinum on the catalyst surface .
Analyse Des Réactions Chimiques
PT-315 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, in catalytic oxidation reactions, PT-315 can facilitate the conversion of carbon monoxide to carbon dioxide. Common reagents used in these reactions include oxygen and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PT-315 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, platinum-based compounds like PT-315 are explored for their potential anticancer properties. They can form complexes with DNA, leading to the inhibition of DNA replication and transcription, which is crucial for cancer treatment . Additionally, PT-315 is used in industrial applications for the production of fine chemicals and in environmental applications for pollution control .
Mécanisme D'action
The mechanism of action of PT-315 involves its interaction with biological molecules, particularly DNA. PT-315 forms covalent bonds with the nitrogen atoms in the purine bases of DNA, leading to the formation of platinum-DNA adducts. These adducts disrupt the DNA structure, preventing replication and transcription, ultimately leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparaison Avec Des Composés Similaires
PT-315 can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a similar mechanism of action, PT-315 may exhibit unique properties in terms of its reactivity and stability. For example, cisplatin is known for its high efficacy in cancer treatment but also for its significant side effects. PT-315 may offer a different balance of efficacy and toxicity, making it a valuable addition to the family of platinum-based compounds .
Propriétés
Numéro CAS |
149485-47-2 |
|---|---|
Formule moléculaire |
C14H17N3S2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-(4-ethyl-1,3-thiazol-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H17N3S2/c1-2-12-10-19-14(16-12)17-13(18)15-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,15,16,17,18) |
Clé InChI |
SMLAKAQKPKAWNV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3H]iometopane](/img/structure/B3061748.png)
